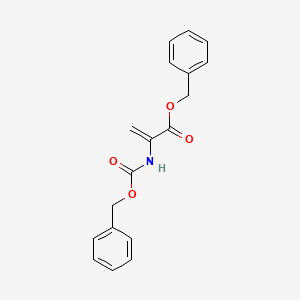

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

Description

Properties

IUPAC Name |

benzyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVGXFCAOPUULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901184527 | |

| Record name | Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59524-07-1 | |

| Record name | Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59524-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901184527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate can be synthesized through a multi-step process involving the reaction of benzyl acrylate with benzyloxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl 2-(((benzyloxy)carbonyl)amino)acrylates with reduced functional groups .

Scientific Research Applications

Chemistry: Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Bz-Cbz-Acr with three analogs: Methyl 2-(((benzyloxy)carbonyl)amino)acrylate, Benzyl 2-((tert-butoxycarbonyl)amino)acrylate, and Ethyl 2-(((benzyloxy)carbonyl)amino)acrylate. Key parameters include solubility, stability, deprotection efficiency, and synthetic utility.

Table 1: Comparative Properties of Bz-Cbz-Acr and Analogs

| Compound Name | Protecting Group | Solubility (Polar Solvents) | Deprotection Method | Stability (pH 7, 25°C) | Common Applications |

|---|---|---|---|---|---|

| Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate | Cbz, Bz | Moderate (DMF, THF) | Hydrogenolysis (H₂/Pd-C) | >24 hours | Peptide synthesis, polymers |

| Methyl 2-(((benzyloxy)carbonyl)amino)acrylate | Cbz, Me | High (MeOH, DCM) | Hydrogenolysis (H₂/Pd-C) | <12 hours | Small-molecule intermediates |

| Benzyl 2-((tert-butoxycarbonyl)amino)acrylate | Boc, Bz | Low (THF, EtOAc) | Acidolysis (TFA) | >48 hours | Solid-phase peptide synthesis |

| Ethyl 2-(((benzyloxy)carbonyl)amino)acrylate | Cbz, Et | Moderate (EtOH, DCM) | Hydrogenolysis (H₂/Pd-C) | >18 hours | Crosslinking agents |

Key Findings:

Solubility: Methyl and ethyl esters exhibit higher solubility in polar solvents (e.g., methanol, DCM) due to reduced steric hindrance compared to benzyl esters . The tert-butoxycarbonyl (Boc) analog shows lower solubility in THF, likely due to increased hydrophobicity from the bulky tert-butyl group .

Stability :

Bz-Cbz-Acr demonstrates superior stability (>24 hours) under neutral conditions, making it ideal for prolonged reactions. In contrast, the methyl ester degrades faster (<12 hours) due to ester hydrolysis susceptibility .

The Boc analog’s stability (>48 hours) is attributed to its resistance to nucleophilic attack, though it requires harsh acidic conditions for deprotection .

Deprotection Efficiency: Hydrogenolysis (H₂/Pd-C) efficiently removes Cbz groups in Bz-Cbz-Acr and its methyl/ethyl analogs, but residual benzyl esters may require additional steps for full deprotection . The Boc analog’s acid-labile nature (TFA-sensitive) allows orthogonal deprotection strategies, critical in multi-step syntheses .

Applications :

Biological Activity

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate, with the molecular formula C18H17NO4, is an organic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant case studies.

This compound can be synthesized through a multi-step process involving the reaction of benzyl acrylate with benzyloxycarbonyl chloride in the presence of bases such as triethylamine. This compound has a molecular weight of 311.34 g/mol and can undergo various chemical reactions including oxidation, reduction, and substitution, which are pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

This compound is hypothesized to act as an inhibitor for certain enzymes. In a comparative study with similar compounds, it was observed that modifications in the structure significantly affected the inhibition potency against histone deacetylases (HDACs). The IC50 values for related compounds ranged from 14 to 67 nM for HDAC1–3, indicating that structural nuances can dramatically influence biological activity.

Case Studies

- Enzyme Interaction Studies : A study investigated the interaction of various benzyloxycarbonyl derivatives with HDACs. It was found that specific modifications could enhance or diminish inhibitory effects. This compound's unique functional groups may confer distinct reactivity compared to other derivatives.

- Antimicrobial Testing : While direct studies on this compound are scarce, related compounds have been tested for their antibacterial properties against S. typhimurium and other strains, showing promising results that warrant further exploration into this compound's potential.

Data Table: Comparison of Biological Activities

| Compound | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Hypothetical Enzyme Inhibitor | TBD | Requires further investigation |

| Azumamide A | HDAC Inhibition | 14-67 | Potent against HDAC1–3 |

| β-Halogenated Amino Acids | Antimicrobial | TBD | Effective against several bacterial strains |

Q & A

Q. What are the common synthetic routes for Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate?

The compound is typically synthesized via carbamate-forming reactions. A representative method involves coupling acrylate derivatives with benzyloxycarbonyl (Cbz)-protected amines. For example, iron-catalyzed radical addition reactions can construct C–N bonds, as demonstrated in the synthesis of structurally similar Cbz-protected carbamates (e.g., using Fe(dibm)₃ and Na₂HPO₄ in ethanol at 60°C) . Purification often employs flash column chromatography (e.g., 5:1 hexanes:EtOAc) to isolate the product as a colorless oil .

Q. How should this compound be purified and characterized?

Purification is achieved via flash column chromatography with silica gel and optimized solvent systems (e.g., hexanes:EtOAc gradients). Characterization relies on nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm the acrylate backbone and Cbz-protected amine. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate or acrylate groups. Moisture-sensitive handling is critical; use desiccants and seal containers tightly. Safety data sheets for analogous Cbz-protected compounds recommend avoiding prolonged exposure to light and humidity .

Advanced Research Questions

Q. How does the acrylate moiety influence reactivity in conjugate addition or polymerization?

The α,β-unsaturated ester in the acrylate group enables Michael addition reactions, making it a versatile electrophile. For instance, nucleophiles like amines or thiols can attack the β-carbon, forming new C–N or C–S bonds. This reactivity is exploited in peptide mimetic synthesis or functionalized polymer precursors. However, competing polymerization may occur under radical initiators or UV light, requiring controlled conditions .

Q. What analytical methods best monitor its stability under varying pH or temperature?

High-performance liquid chromatography (HPLC) with UV detection tracks degradation products (e.g., free amine or benzyl alcohol). Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with kinetic modeling predict shelf life. NMR can identify hydrolysis byproducts, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?

The Cbz group acts as a temporary protecting group for amines. In SPPS, the acrylate’s ester linkage allows cleavage under mild basic conditions (e.g., LiOH/THF/H₂O) without affecting acid-labile resin linkages. Post-cleavage, hydrogenolysis (Pd/C, H₂) removes the Cbz group, enabling sequential peptide elongation .

Q. What strategies mitigate racemization during peptide coupling reactions?

Racemization is minimized by using low-basicity coupling reagents (e.g., HOBt/EDC) and polar aprotic solvents (DMF or DCM). Kinetic studies show that steric hindrance from the benzyl groups in the Cbz moiety further suppresses epimerization at the α-carbon .

Q. Are there documented contradictions in reported CAS numbers or structural data?

Discrepancies exist in CAS registries: cites CAS 89841-23-6, while lists 21149-17-7. This may reflect stereochemical variants (e.g., E/Z isomers) or database errors. Researchers should cross-validate using spectral data (NMR, HRMS) and supplier certifications .

Methodological Notes

- Safety Protocols : Use PPE (nitrile gloves, face shields) and fume hoods during synthesis. First-aid measures for exposure include rinsing eyes with water (15+ minutes) and consulting a physician .

- Synthetic Optimization : Screen catalysts (e.g., Fe, Pd) and solvents to improve yields. For example, Na₂HPO₄ enhances iron-catalyzed reactions by stabilizing intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.